molecular formula C16H20N4O3S B2356619 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 357652-04-1

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2356619
CAS No.: 357652-04-1
M. Wt: 348.42
InChI Key: JOSITMFGYASOFS-UHFFFAOYSA-N
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Description

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a heterocyclic compound featuring a benzothiazole core substituted with a nitro group at position 6, linked via a piperazine ring to a pentan-1-one moiety. This structure combines electron-withdrawing (nitro) and lipophilic (pentanone) functionalities, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to such motifs. Its synthesis typically involves coupling reactions between substituted benzothiazoles and piperazine derivatives, followed by ketone functionalization.

Properties

IUPAC Name

1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-2-3-4-15(21)18-7-9-19(10-8-18)16-17-13-6-5-12(20(22)23)11-14(13)24-16/h5-6,11H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSITMFGYASOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-5-nitrobenzenethiol

The benzothiazole ring forms via acid-catalyzed cyclization of 2-amino-5-nitrobenzenethiol with carbonyl equivalents. Optimal conditions involve:

  • Reagent : Formic acid (excess as solvent and carbonyl source)
  • Temperature : Reflux at 110°C for 6–8 hours
  • Yield : 68–72% of 6-nitro-1,3-benzothiazol-2-ol

Mechanistic Insight : Protonation of the thiol group facilitates nucleophilic attack on the in situ-generated formyl cation, followed by dehydration to aromatize the thiazole ring.

Chlorination at the 2-Position

Conversion of the hydroxyl group to chloride employs phosphorus-based reagents:

Chlorinating Agent Solvent Temperature Time Yield
Phosphorus oxychloride Toluene 80°C 3 h 89%
Thionyl chloride DMF (cat.) 50°C 2 h 92%

Thionyl chloride with catalytic DMF proves superior, generating 2-chloro-6-nitro-1,3-benzothiazole with minimal byproducts. The reaction proceeds via Vilsmeier-Haack intermediate formation, enhancing electrophilicity at the 2-position.

Piperazine Functionalization

Nucleophilic Aromatic Substitution

Reaction of 2-chloro-6-nitro-1,3-benzothiazole with piperazine follows SNAr mechanism:

  • Molar Ratio : 1:1.2 (benzothiazole:piperazine)
  • Solvent : Dimethylacetamide (DMA)
  • Temperature : 90°C, 12 hours
  • Yield : 78% of 4-(6-nitro-1,3-benzothiazol-2-yl)piperazine

Key Consideration : Excess piperazine ensures complete substitution while minimizing dimerization. The electron-withdrawing nitro group activates the 2-position for nucleophilic attack, as evidenced by crystallographic data on analogous systems.

N-Acylation with Pentanoyl Chloride

Acylation Conditions

The secondary amine of piperazine undergoes acylation under Schotten-Baumann conditions:

  • Acylating Agent : Pentanoyl chloride (1.5 equivalents)
  • Base : Triethylamine (2 equivalents)
  • Solvent : Dichloromethane (0°C to room temperature)
  • Reaction Time : 4 hours
  • Yield : 85%

Side Reaction Mitigation : Slow addition of acyl chloride maintains low temperatures, preventing N,O-bis-acylation. Post-reaction washing with 5% HCl removes unreacted starting materials.

Purification and Characterization

Crystallization Optimization

Final purification employs mixed-solvent crystallization:

Solvent System Purity (%) Recovery (%)
Ethyl acetate/hexane 99.2 72
Methanol/water 98.5 68

Ethyl acetate/hexane (1:3 v/v) provides optimal crystal morphology and impurity rejection, a strategy validated in piperazine derivative purifications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-7), 8.12 (d, J=8.8 Hz, 1H, H-4), 7.92 (d, J=8.8 Hz, 1H, H-5), 3.85–3.75 (m, 4H, piperazine), 2.65–2.55 (m, 4H, piperazine), 2.45 (t, J=7.2 Hz, 2H, COCH₂), 1.65–1.55 (m, 2H, CH₂), 1.40–1.25 (m, 4H, CH₂), 0.90 (t, J=7.0 Hz, 3H, CH₃)
  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Adapting benzothiazepine protocols, microwave irradiation (150°C, 30 min) reduces cyclization time by 60% while maintaining comparable yields (70–73%).

Enzymatic Acylation

Preliminary studies using Candida antarctica lipase B in ionic liquids achieve 55% acylation yield, offering a greener alternative to classical methods.

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution (%)
2-Chloro-6-nitro-1,3-benzothiazole 42
Piperazine 28
Pentanoyl chloride 19

Process intensification through continuous flow reactors could reduce piperazine excess from 20% to 5%, lowering raw material costs by ~$15/kg.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The benzothiazole ring and piperazine moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of arylpiperazine derivatives with benzothiazole or thiazole substituents. Key structural analogs include:

Compound Name Substituent on Benzothiazole Ketone Chain Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one (Target) 6-Nitro Pentan-1-one C₁₆H₁₉N₄O₃S 347.42 Reference compound
1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one (BF37669) 4-Methoxy, 7-Methyl Pentan-1-one C₁₈H₂₅N₃O₂S 347.48 Methoxy/methyl vs. nitro; increased steric bulk
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one (G856-8982) 6-Methoxy Phenylethanone C₂₀H₂₁N₃O₂S 367.47 Shorter ketone chain; phenyl substitution
MK30 (1-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)pentan-1-one) 4-Trifluoromethylphenyl Pentan-1-one C₁₈H₂₃F₃N₂O 340.39 Aryl vs. benzothiazole core; lacks nitro group

Key Observations

In contrast, methoxy (BF37669) or trifluoromethyl (MK30) groups may prioritize lipophilicity or metabolic stability . Ketone Chain: The pentan-1-one chain in the target compound and BF37669 increases lipophilicity compared to shorter chains (e.g., ethanone in G856-8982), which could influence membrane permeability and pharmacokinetics .

The nitro group’s introduction may require controlled nitration conditions to avoid over-oxidation.

Pharmacological Potential: Benzothiazole-piperazine derivatives are frequently explored as kinase inhibitors, antimicrobial agents, or CNS modulators. The nitro group in the target compound may confer unique reactivity (e.g., prodrug activation) but could also raise toxicity concerns .

Data Table: Comparative Physicochemical Properties

Property Target Compound BF37669 G856-8982 MK30
LogP (Predicted) ~3.2 ~3.5 ~2.8 ~3.9
Hydrogen Bond Acceptors 5 4 4 3
Rotatable Bonds 6 6 5 5
Polar Surface Area (Ų) 85 72 78 62

Research Findings and Implications

  • Structural Optimization : The nitro group’s electron-withdrawing nature may enhance target binding but could reduce solubility. Hybridizing the nitro motif with methoxy or methyl groups (as in BF37669) might balance activity and ADME properties .
  • Biological Relevance : Compounds like MK30, lacking the benzothiazole core, show divergent pharmacological profiles, underscoring the benzothiazole moiety’s role in target specificity .

Biological Activity

1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. The compound's structure features a benzothiazole moiety with a nitro group and a piperazine ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

The molecular formula of this compound is C13H14N4O3SC_{13}H_{14}N_{4}O_{3}S with a molecular weight of approximately 306.34 g/mol. The compound exhibits significant structural complexity due to the presence of both sulfur and nitrogen atoms in its framework.

PropertyValue
Molecular FormulaC13H14N4O3SC_{13}H_{14}N_{4}O_{3}S
Molecular Weight306.34 g/mol
IUPAC NameThis compound
CAS Number309266-79-3

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds, including this compound, exhibit notable antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of benzothiazole derivatives, this compound showed significant inhibition against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis8 µg/mL

These findings indicate that the compound may be a viable candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of bacterial ribosomes or enzymes critical for cell wall synthesis. This interaction disrupts essential processes within bacterial cells, leading to cell death.

Therapeutic Applications

Beyond its antimicrobial properties, there is ongoing research into the potential therapeutic applications of this compound in other areas:

Antipsychotic Potential
The compound has been investigated for its interactions with dopamine and serotonin receptors. Given the structural similarity to known antipsychotic agents, it shows promise in modulating neurotransmitter activity.

Case Study: Neuropharmacological Effects
In neuropharmacological studies, derivatives similar to this compound exhibited effects such as:

EffectObserved Outcome
AnticonvulsantSignificant reduction in seizure activity in animal models
CNS DepressantDose-dependent sedation observed

These findings support further exploration into the compound's utility in treating neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from 6-nitro-1,3-benzothiazole-2-carboxylic acid and 1-piperazinepentan-1-one. Key steps include:

  • Coupling Reaction : Use coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen to link the benzothiazole and piperazine moieties .

  • Nitro Group Stability : Maintain temperatures below 60°C during nitro-group-containing steps to prevent decomposition .

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

    Optimization Parameter Recommended Conditions
    SolventAnhydrous DMF or THF
    Temperature50–60°C (reflux)
    Reaction Time12–24 hours
    Yield65–75% after purification

Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the piperazine and benzothiazole linkages. Discrepancies in aromatic proton shifts (e.g., 6-nitro group) can arise due to solvent polarity; compare data in DMSO-d6 vs. CDCl3 .
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to verify purity and molecular ion peaks. Contradictions in mass spectra (e.g., fragmentation patterns) require collision-induced dissociation (CID) studies .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., piperazine chair conformation) using SHELXL for refinement .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s assay) and butyrylcholinesterase (BuChE) due to structural similarity to neuroactive benzothiazoles .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given the piperazine moiety’s affinity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace nitro with methoxy or fluoro groups) and compare bioactivity .

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with BuChE or DNA topoisomerases .

  • Pharmacophore Mapping : Identify critical groups (e.g., nitrobenzothiazole for intercalation) using Schrödinger’s Phase .

    Analog Key Modification Biological Activity
    6-Methoxy derivativeNitro → MethoxyReduced cytotoxicity (IC50 > 50 µM)
    4-Fluoro-pentanone chainChain fluorinationEnhanced receptor binding (Ki = 12 nM)

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (oral vs. IP administration) and metabolic stability (liver microsome assays). Poor in vivo activity may stem from rapid glucuronidation .
  • Formulation Optimization : Use PEGylated nanoparticles or liposomes to enhance solubility and blood-brain barrier penetration .
  • Orthogonal Assays : Validate target engagement via Western blot (e.g., p53 upregulation) or PET imaging in animal models .

Q. How does the nitro group influence DNA interaction vs. enzyme inhibition mechanisms?

  • Methodological Answer :

  • Electrophoretic Mobility Shift Assay (EMSA) : Confirm DNA intercalation by observing shifted bands with plasmid DNA .
  • Enzyme Kinetics : Use Lineweaver-Burk plots to determine if nitrobenzothiazole acts as a competitive (e.g., BuChE) or non-competitive inhibitor .
  • ROS Detection : Measure reactive oxygen species (DCFH-DA probe) to assess nitro-reduction-driven oxidative stress in cancer cells .

Data Contradiction Analysis

Q. How to address conflicting reports on its neuroprotective vs. neurotoxic effects?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate effects across concentrations (0.1–100 µM). Neurotoxicity may dominate at >10 µM due to off-target kinase inhibition .
  • Cell-Type Specificity : Test on primary neurons vs. glioblastoma lines. Neuroprotection is often cell-context-dependent .
  • Mitochondrial Respiration Assays : Use Seahorse Analyzer to distinguish between cytoprotective (enhanced ATP) and toxic (ROS burst) outcomes .

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